N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine
Description
N-(2-Furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine (CAS: 1350989-12-6) is a benzothiazole derivative characterized by a methylthio (-SMe) group at the 4-position of the benzothiazole core and a furylmethylamine substituent at the 2-position. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound’s structural uniqueness lies in its sulfur-containing substituents and aromatic furan moiety, which influence its electronic, physicochemical, and pharmacological profiles.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-17-10-5-2-6-11-12(10)15-13(18-11)14-8-9-4-3-7-16-9/h2-7H,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWKTEJZACPGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201592 | |
| Record name | 2-Benzothiazolamine, N-(2-furanylmethyl)-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350989-12-6 | |
| Record name | 2-Benzothiazolamine, N-(2-furanylmethyl)-4-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350989-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazolamine, N-(2-furanylmethyl)-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine, a compound belonging to the benzothiazole family, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C₁₃H₁₂N₂OS₂
- Molecular Weight: 276.38 g/mol
- CAS Number: 1350989-12-6
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring: Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Attachment of the Furylmethyl Group: Nucleophilic substitution using 2-furylmethyl chloride.
- Methylation at the 4th Position: Introduction of a methyl group via methyl iodide or dimethyl sulfate.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
- Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Neuroprotective Effects: Research suggests that it may protect neuronal cells from oxidative stress and neurotoxicity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: The compound can bind to receptors in the central nervous system, potentially modulating neurotransmitter release.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Case Study: Anticancer Activity
A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant anticancer activity against several cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways.
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound can reduce oxidative stress markers in neuronal cell cultures. The results suggest that it may act as an antioxidant, protecting cells from damage associated with neurodegenerative diseases.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that integrates both furan and benzothiazole moieties. Its synthesis typically involves the reaction of 2-aminobenzothiazole with 2-furylmethyl chloride in the presence of a base such as potassium carbonate, using solvents like dimethylformamide (DMF) at elevated temperatures. This synthetic route can be optimized for yield and purity through continuous flow reactors, adhering to green chemistry principles by using eco-friendly solvents and catalysts .
Biological Activities
N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Some key applications include:
- Antimicrobial Properties : Research indicates that benzothiazole derivatives exhibit significant antimicrobial activities against various pathogens. The unique structure of this compound may enhance its effectiveness in combating microbial resistance .
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have reported that related benzothiazole derivatives can effectively target estrogen receptor-positive human breast adenocarcinoma cells (MCF7), showcasing their potential as anticancer agents .
- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound could serve as multi-target-directed ligands for neurodegenerative diseases. They may inhibit enzymes like monoamine oxidase and cholinesterase, which are implicated in neurodegeneration .
Data Table: Summary of Applications
Case Studies
- Anticancer Efficacy : A study evaluated a series of benzothiazole derivatives for their anticancer properties against MCF7 cells. Compounds similar to this compound displayed significant cytotoxicity, indicating their potential as chemotherapeutic agents .
- Neuroprotective Screening : A recent investigation focused on synthesizing benzothiazole derivatives as inhibitors of monoamine oxidase and cholinesterase. Among the tested compounds, several exhibited promising neuroprotective effects in vitro, suggesting further exploration into their therapeutic applications for neurodegenerative conditions .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Positional Isomers and Substituent Variations
N-(2-Furylmethyl)-6-(Methylthio)-1,3-Benzothiazol-2-Amine
- Key Difference : Methylthio group at the 6-position instead of 4.
- Impact : Positional isomerism alters electronic distribution and steric interactions. The 6-SMe group may reduce planarity compared to 4-SMe, affecting binding to hydrophobic enzyme pockets.
4-(Methylthio)-N-(Tetrahydrofuran-2-ylmethyl)-1,3-Benzothiazol-2-Amine (REF: 10-F550074)
- Key Difference : Furylmethyl replaced with tetrahydrofuran-2-ylmethyl (saturated ring).
4-(4-Chlorophenyl)-N,N-Di(prop-2-ynyl)Thiazol-2-Amine
- Key Difference : Benzothiazole core replaced with thiazole , and substituents include a chlorophenyl and propargyl groups.
- Impact : The chloro group introduces electron-withdrawing effects, while propargyl groups increase reactivity (e.g., via click chemistry).
Functional Group Modifications
4-(Benzo[d]Thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine
- Key Difference : Benzothiazole linked to a 1,2,3-triazole ring with a nitro group.
- Impact : The triazole enhances hydrogen-bonding capacity, while the nitro group may improve oxidative stability but reduce solubility.
6-Chloro-N-[3-(4-Nitrophenyl)-4-Phenyl-2,3-Dihydro-1,3-Thiazol-2-yl]-1,3-Benzothiazol-2-Amine (BT16)
- Key Difference : Chloro and nitro substituents on a dihydrothiazole-benzothiazole hybrid.
Physicochemical and Pharmacological Properties
Physicochemical Comparisons
*Estimated using fragment-based methods.
- Key Insight : The target compound’s furylmethyl group balances lipophilicity and solubility better than saturated analogs (e.g., tetrahydrofuran).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 4-(methylthio)-1,3-benzothiazol-2-amine with 2-furylmethyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours under nitrogen can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water mixture) is recommended to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Identify C=N (1620–1550 cm⁻¹) and N-H (3550–3140 cm⁻¹) stretches to confirm the benzothiazole core and amine functionality .
- 1H/13C NMR : Aromatic protons (δ 6.5–8.2 ppm) and furylmethyl protons (δ 4.2–4.5 ppm for CH₂) are diagnostic. Integration ratios validate substituent positions .
- Mass Spectrometry : High-resolution MS (e.g., FABMS) confirms the molecular ion (e.g., m/z ~305 for C₁₃H₁₂N₂OS₂) and fragmentation patterns .
Q. What standard in vitro assays are used to evaluate its antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL considered promising .
- Anticancer : NCI-60 cell line screening at 10 µM, followed by dose-response assays (IC₅₀ determination) using SRB or MTT protocols. Toxi-light assays assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies may arise from impurities, assay protocols, or cell line variability. Mitigation strategies include:
- Purity Validation : Reanalyze compounds via HPLC/LC-MS to rule out degradation products .
- Orthogonal Assays : Compare results from MTT, SRB, and colony formation assays to confirm activity trends .
- Structural Analogues : Synthesize derivatives (e.g., replacing methylthio with methoxy) to isolate structure-activity relationships (SAR) .
Q. What strategies are recommended for designing SAR studies to improve potency and selectivity?
- Methodological Answer :
- Substituent Modulation : Replace the furylmethyl group with thiophenemethyl (to enhance lipophilicity) or introduce electron-withdrawing groups (e.g., Cl, F) at the benzothiazole 4-position to boost electron-deficient interactions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets like EGFR or CRF1 receptors. Prioritize derivatives with docking scores ≤−8.0 kcal/mol .
- ADMET Profiling : Assess metabolic stability (human liver microsomes) and blood-brain barrier penetration (PAMPA-BBB) early in optimization .
Q. How can X-ray crystallography and computational modeling resolve structural ambiguities?
- Methodological Answer :
- Crystallography : Grow single crystals via vapor diffusion (acetonitrile/methanol). Refine structures using SHELXL (SHELX suite) to determine bond lengths/angles and confirm the thiazole-furan orientation .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 16) to compare experimental vs. theoretical IR/NMR spectra, identifying conformational discrepancies .
Q. What advanced techniques validate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated vs. untreated cancer cells (e.g., MCF-7) to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
- CRISPR Screening : Knock out putative targets (e.g., CRF1 receptors) to assess resistance phenotypes .
- In Vivo Efficacy : Use xenograft models (e.g., HCT-116 colon cancer) with biweekly dosing (30 mg/kg, oral) and PET imaging to monitor tumor regression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
